molecular formula C10H8F4O3 B14023855 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

Katalognummer: B14023855
Molekulargewicht: 252.16 g/mol
InChI-Schlüssel: XKOIUBBAOHPCSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzoic acid scaffold. One common method includes the use of electrophilic aromatic substitution reactions, where the benzoic acid is treated with ethyl iodide, fluorine gas, and trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reagents are introduced sequentially. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and binding affinity, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C10H8F4O3

Molekulargewicht

252.16 g/mol

IUPAC-Name

4-ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H8F4O3/c1-2-17-8-6(10(12,13)14)3-5(9(15)16)4-7(8)11/h3-4H,2H2,1H3,(H,15,16)

InChI-Schlüssel

XKOIUBBAOHPCSV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.